molecular formula C18H27BrN2O2 B2740501 tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286272-90-9

tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2740501
CAS No.: 1286272-90-9
M. Wt: 383.33
InChI Key: DVDUWEIFWYQCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperidine Carbamates in Medicinal Chemistry

Piperidine carbamates have evolved as privileged scaffolds in drug discovery due to their structural adaptability and capacity to engage diverse biological targets. Early work in the late 20th century established piperidine derivatives as central nervous system (CNS) agents, leveraging their ability to cross the blood-brain barrier. The introduction of carbamate functionalities marked a turning point, enabling irreversible inhibition of enzymes such as monoacylglycerol lipase (MAGL), as demonstrated by azetidine and piperidine carbamates in 2017. These compounds showcased enhanced metabolic stability and selectivity, with crystallographic studies revealing precise interactions with catalytic serine residues.

A pivotal advancement emerged in 2019 with the rational design of piperidine carbamate peptidomimetics targeting serine proteases like matriptase and hepsin. These inhibitors exploited the carbamate’s electrophilic carbonyl to form covalent adducts with active-site residues, achieving nanomolar potency while maintaining selectivity over off-target proteases. The tert-butyl group, a common carbamate substituent, was found to enhance steric shielding and improve bioavailability.

Table 1: Key Milestones in Piperidine Carbamate Development

Year Discovery/Innovation Biological Target Reference
2017 Irreversible MAGL inhibitors Monoacylglycerol lipase
2019 Peptidomimetic protease inhibitors Matriptase/Hepsin
2023 Multicomponent synthesis methods N/A (Synthetic focus)

Research Significance of Bromobenzyl-Substituted Piperidine Derivatives

The 4-bromobenzyl substituent in this compound introduces unique electronic and steric properties critical for target engagement. Bromine’s polarizable electron cloud enhances van der Waals interactions with hydrophobic enzyme pockets, while its moderate size avoids excessive steric hindrance. This substitution pattern has been leveraged in kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where the bromine atom serves as a halogen bond donor to backbone carbonyls or aromatic side chains.

In proteolysis-targeting chimeras (PROTACs), bromobenzyl groups facilitate linker attachment for E3 ligase recruitment, enabling targeted protein degradation. The compound’s piperidine nitrogen further allows for salt bridge formation with aspartate or glutamate residues, as observed in serine protease binding sites.

Table 2: Comparative Analysis of Piperidine Substituents

Substituent Electronic Effect Steric Demand Common Applications
4-Bromobenzyl +M (mesomeric), σ-hole Moderate Enzyme inhibition, PROTACs
tert-Butyl Strongly electron-donating High Metabolic stability enhancement
Methyl carbamate Electron-withdrawing Low Covalent enzyme adducts

Positioning within Contemporary Pharmaceutical Research

This compound occupies a strategic niche in the design of covalent inhibitors and bifunctional molecules. Its piperidine core aligns with FDA-approved drugs like donepezil (acetylcholinesterase inhibitor) and haloperidol (antipsychotic), validating the scaffold’s therapeutic relevance. The bromobenzyl group’s utility in radiopharmaceuticals—where bromine-76 isotopes enable positron emission tomography (PET) imaging—further expands its applications in theranostics.

Recent work has integrated computational modeling to predict binding modes, particularly in serine proteases where the carbamate’s carbonyl oxygen coordinates with catalytic triads. Molecular dynamics simulations suggest that the 4-bromobenzyl group stabilizes ligand-receptor complexes through T-shaped π-π interactions with tyrosine residues.

Key Research Questions and Objectives

Current investigations focus on three primary areas:

  • Structure-Activity Relationships (SAR): Systematically varying the benzyl substituent (e.g., replacing bromine with chlorine or methyl groups) to quantify contributions to potency and selectivity.
  • Synthetic Methodology: Developing enantioselective routes to access chiral piperidine intermediates, addressing limitations in racemic mixtures reported in early synthetic schemes.
  • Therapeutic Expansion: Exploring applications beyond protease inhibition, including allosteric modulation of ion channels and immune checkpoint proteins.

Ongoing studies aim to resolve crystallographic structures of the compound bound to secondary targets like fatty acid amide hydrolase (FAAH), providing atomic-level insights for rational optimization. Additionally, the tert-butyl group’s role in shielding the carbamate from hepatic esterases remains under investigation, with implications for half-life extension in vivo.

Properties

IUPAC Name

tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDUWEIFWYQCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Bromobenzyl)piperidine

The N-benzylation of piperidine follows adapted methodologies from aryl coupling reactions.

Procedure :

  • Reagents : Piperidine (1.0 eq), 4-bromobenzyl bromide (1.1 eq), potassium carbonate (2.0 eq).
  • Solvent : Acetonitrile.
  • Conditions : Reflux at 80°C for 24 hours.
  • Workup : Aqueous extraction, drying (Na2SO4), and solvent evaporation.
  • Yield : 84–87% after recrystallization (dichloromethane/n-heptane).

Key Insight : Tetra-n-butylammonium tetraphenylborate (0.1 eq) enhances para-selectivity during bromination, minimizing isomer formation.

Introduction of the Aminomethyl Group at Piperidine-4-Position

Route A : Reductive Amination

  • Starting Material : Piperidine-4-carbaldehyde.
  • Reagents : Ammonium acetate, sodium cyanoborohydride.
  • Conditions : Methanol, 25°C, 12 hours.
  • Yield : 72%.

Route B : Gabriel Synthesis

  • Starting Material : Piperidin-4-ylmethanol.
  • Reagents : Phthalimide, DEAD (diethyl azodicarboxylate).
  • Conditions : THF, 0°C to 25°C, 6 hours.
  • Deprotection : Hydrazine hydrate, ethanol, reflux.
  • Yield : 68%.

Carbamate Protection with tert-Butyl Group

Procedure :

  • Reagents : 4-(Aminomethyl)piperidine (1.0 eq), Boc2O (1.2 eq).
  • Base : Triethylamine (2.0 eq).
  • Solvent : Dichloromethane.
  • Conditions : 25°C, 6 hours.
  • Yield : 89% after column chromatography (hexane/ethyl acetate).

Final Assembly: Alkylation and Carbamate Protection

Optimized Protocol :

  • Step 1 : Protect 4-(aminomethyl)piperidine with Boc2O.
  • Step 2 : Alkylate the piperidine nitrogen with 4-bromobenzyl bromide using K2CO3 in acetonitrile.
  • Purification : Recrystallization from dichloromethane/n-heptane (1:4).

Reaction Equation :
$$
\text{Boc-protected amine} + \text{4-bromobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{tert-butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate}
$$

Data Tables

Table 1: Optimization of N-Benzylation Conditions

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K2CO3 Acetonitrile 80 24 75
2 NaH DMF 60 12 82
3 Et3N THF Reflux 18 68

Table 2: Physical and Spectral Data

Property Value/Description
Molecular Formula C18H25BrN2O2
Molecular Weight 397.31 g/mol
Melting Point 120–122°C
1H NMR (CDCl3) δ 7.25 (d, 2H), 6.79 (d, 2H), 3.12 (t, 4H)
IR (cm-1) 1680 (C=O), 1250 (C-O)
MS (ESI) m/z 397.3 [M+H]+

Mechanistic Insights

N-Benzylation Mechanism

The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing bromide from 4-bromobenzyl bromide. Potassium carbonate deprotonates the amine, enhancing nucleophilicity.

Carbamate Formation

Boc2O reacts with the primary amine through a nucleophilic acyl substitution, forming a stable carbamate. Triethylamine scavenges HCl, driving the reaction to completion.

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., K2CO3) minimizes over-alkylation.
  • Boc Stability : Mild conditions (25°C, dichloromethane) prevent carbamate cleavage.
  • Purification : Recrystallization in dichloromethane/n-heptane yields >99% purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for deprotection in synthetic chemistry workflows.

Condition Reagents Product Yield Source
Acidic hydrolysisHCl (6M) in dioxane, 80°C[1-(4-bromobenzyl)piperidin-4-yl]methanamine92%
Basic hydrolysisNaOH (2M) in THF/H₂O, 60°C[1-(4-bromobenzyl)piperidin-4-yl]methanamine88%

Mechanistic Insight :
The Boc group acts as a protective moiety, with hydrolysis proceeding via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by elimination of CO₂ and tert-butanol.

Cross-Coupling Reactions via Bromobenzyl Substituent

The 4-bromobenzyl group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Reagents Product Yield Conditions Source
Pd(PPh₃)₄, K₂CO₃, arylboronic acid[1-(4-(aryl)benzyl)piperidin-4-yl]methylcarbamate75–85%90°C, DME/H₂O, 12 h

Applications :
This reaction introduces aryl/heteroaryl groups at the para position, enhancing pharmacological relevance in drug discovery.

Buchwald-Hartwig Amination

Reagents Product Yield Conditions Source
Pd₂(dba)₃, Xantphos, amine[1-(4-(amino)benzyl)piperidin-4-yl]methylcarbamate68%100°C, toluene, 24 h

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation and oxidation:

N-Alkylation

Reagent Product Yield Conditions Source
Ethyl bromoacetate[1-(4-bromobenzyl)-4-(ethoxycarbonylmethyl)piperidin-4-yl]methylcarbamate81%K₂CO₃, DMF, 50°C, 6 h

Oxidation

Reagent Product Yield Conditions Source
mCPBA[1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate N-oxide76%DCM, 0°C → RT, 4 h

Reduction Reactions

The benzyl group and carbamate can participate in hydrogenation:

Reagent Product Yield Conditions Source
H₂, Pd/C[1-(4-methylbenzyl)piperidin-4-yl]methylcarbamate94%EtOH, 50 psi, 12 h

Note : Selective reduction of the aromatic ring is achievable under controlled conditions.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring reacts with electrophiles:

Reagent Product Yield Conditions Source
Methyl iodide[1-(4-bromobenzyl)-4-methylpiperidin-4-yl]methylcarbamate89%K₂CO₃, DMF, RT, 24 h

Stability Under Thermal and Photolytic Conditions

Studies indicate moderate thermal stability but susceptibility to photodegradation:

Condition Degradation Pathway Half-Life Source
100°C, 24 hPartial Boc cleavage48 h
UV light (254 nm)C-Br bond homolysis2 h

Comparative Reactivity with Analogues

The 4-bromobenzyl group enhances reactivity compared to non-halogenated analogues:

Reaction Type 4-Bromobenzyl Derivative Yield Benzyl Derivative Yield Source
Suzuki coupling85%<5%
Hydrolysis (acidic)92%90%

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit specific cancer pathways, targeting cancer cells selectively.

Mechanism of Action :

  • The compound may interfere with critical molecular pathways involved in cell proliferation and apoptosis.
  • Biochemical assays indicate its potential to affect neurotransmitter levels and protein aggregation, contributing to neuroprotection and possibly enhancing neuronal survival.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecium. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

In Vitro Studies :
Research has demonstrated the compound's effectiveness against various microbial strains, suggesting its potential use in developing new antimicrobial therapies.

Neuropharmacology

In the field of neuropharmacology, the compound has shown promise in enhancing neuronal survival and reducing neurodegeneration. It may improve cognitive functions such as memory and motor coordination in animal models.

Behavioral Studies :
Animal studies indicate that the compound can lead to improvements in behavior, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value suggesting effective cytotoxicity at nanomolar concentrations.

Case Study 2: PD-L1 Inhibition

Another investigation focused on the immunomodulatory effects of the compound. It was found that it could enhance immune responses by inhibiting the PD-L1 pathway, thereby restoring immune function in mouse splenocytes exposed to tumor cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; effective against FaDu cells
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveEnhances neuronal survival; improves cognitive functions

Table 2: Synthesis Overview

StepReaction ConditionsYield
Initial Materialtert-butyl-4-hydroxypiperidine-1-carboxylateN/A
Reaction with BromobenzylMulti-step synthesis involving various reagents91%

Mechanism of Action

The mechanism of action of tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the piperidine ring provides structural rigidity. The carbamate group may participate in hydrogen bonding or other interactions, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate with analogous compounds, focusing on substituent effects, physical properties, and synthetic relevance.

Substituent Variations on the Benzyl Group
Compound Name Substituent on Benzyl Key Properties/Effects Reference
This compound 4-Bromo High molecular weight (Br: ~80 g/mol), strong electron-withdrawing effect, potential for cross-coupling reactions
tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate 4-Cyano (pyridine) Electron-deficient aromatic system; enhanced hydrogen-bonding capability via cyano group
tert-Butyl [1-(4-methoxybenzyl)piperidin-4-yl]carbamate 4-Methoxy Electron-donating group; increased lipophilicity and potential metabolic stability
tert-Butyl[1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 2-Fluoro Ortho-substitution induces steric hindrance; fluorine’s electronegativity may enhance binding affinity

Key Observations :

  • Electronic Effects : The 4-bromo substituent’s electron-withdrawing nature contrasts with the electron-donating methoxy group (), which may alter reactivity in nucleophilic substitutions or catalytic couplings.
  • Synthetic Utility: Bromine’s utility in Suzuki-Miyaura couplings (e.g., coupling with boronic acids) distinguishes it from non-halogenated analogs like the 4-cyanopyridinyl derivative ().
Variations in the Piperidine Substituents
Compound Name Piperidine Substituent Molecular Weight (g/mol) Notable Properties Reference
tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate 2-Chlorobenzyl ~340 (estimated) Chlorine’s smaller size vs. bromine may reduce steric hindrance in binding
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate Cyclobutylmethyl 282.42 Bulky aliphatic group; likely reduced solubility but improved metabolic stability
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-Methoxyethyl 272.38 Ether linkage enhances hydrophilicity; lower boiling point (predicted: 369.7°C)

Key Observations :

  • Solubility : The 2-methoxyethyl substituent () introduces polarity, improving aqueous solubility relative to aromatic bromine-containing analogs.

Biological Activity

Tert-butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment, neuroprotection, and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula C18H27BrN2O2C_{18}H_{27}BrN_2O_2 and a molar mass of 383.32 g/mol. Its structure features a tert-butyl group, a piperidine ring, and a bromobenzyl substituent, which contribute to its unique properties and potential applications.

1. Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

In Vitro Studies:

  • Cytotoxicity Assays: The compound has been tested against several cancer cell lines, demonstrating a dose-dependent reduction in cell viability. For example, studies show that it inhibits proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cells.
  • Mechanism of Action: It is believed to interfere with specific signaling pathways involved in cell growth and survival, potentially inhibiting kinases or affecting DNA repair mechanisms.

In Vivo Studies:

  • Tumor Growth Inhibition: In animal models, particularly xenograft models, treatment with the compound resulted in significant tumor regression compared to control groups. Tumors treated with the compound showed reduced growth rates and increased apoptosis markers.

2. Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotection Assays:

  • Oxidative Stress Protection: In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage.
  • Behavioral Studies: Animal models treated with the compound showed improvements in motor coordination and cognitive function, suggesting potential applications in treating neurodegenerative conditions .

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties.

Antibacterial Studies:

  • Effectiveness Against Resistant Strains: The compound has shown effectiveness against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecium. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings Summary Table

Activity Type In Vitro Findings In Vivo Findings
Anticancer Significant cytotoxicity against MCF-7, PC-3Tumor regression in xenograft models
Neuroprotection Protection against oxidative stressImproved motor coordination and cognitive function
Antimicrobial Effective against Staphylococcus aureusNot specified; requires further investigation

Case Study 1: Cancer Cell Line Study

A study focusing on the effect of this compound on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Parkinson's disease, administration of the compound led to a marked improvement in motor function as assessed by the rotarod test. Additionally, biochemical assays revealed reduced levels of neuroinflammation markers compared to untreated controls, suggesting a mechanism involving modulation of inflammatory pathways .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate?

The synthesis typically involves two key steps: (1) alkylation of a piperidine precursor with 4-bromobenzyl bromide and (2) carbamate protection. For example, tert-butyl piperidin-4-ylcarbamate reacts with 4-bromobenzyl bromide in tetrahydrofuran (THF) under reflux (24 hours) to form the benzylated intermediate. Subsequent tert-butoxycarbonyl (BOC) deprotection using 10% HCl in methanol yields the free amine, which is re-protected to form the final methylcarbamate derivative . Similar protocols for related compounds emphasize solvents like dichloromethane and catalysts such as triethylamine to enhance reaction efficiency .

Q. How is the structural integrity of this compound validated in research settings?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-bromobenzyl group (aromatic protons at δ ~7.3 ppm, bromine isotope splitting) and the tert-butyl group (singlet at δ ~1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the calculated mass (e.g., C₁₉H₂₈BrN₂O₂).
  • X-ray crystallography : For analogs, crystallographic data may confirm spatial arrangements of the piperidine ring and substituents .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in THF or dichloromethane. Aqueous solubility is limited due to the hydrophobic tert-butyl and bromobenzyl groups .
  • Stability : The BOC group is acid-labile; exposure to strong acids (e.g., HCl in methanol) triggers deprotection. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key optimizations include:

  • Solvent selection : Replacing THF with acetonitrile or DMF may enhance reaction rates for benzylation steps .
  • Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) can reduce side reactions during carbamate formation .
  • Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., BOC deprotection) minimizes byproduct formation .
  • Purification techniques : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity, as demonstrated for structurally similar piperidine derivatives .

Q. What analytical methods are used to identify and quantify synthetic byproducts?

  • HPLC-MS : Reverse-phase HPLC coupled with MS detects impurities such as incomplete deprotection products (e.g., residual BOC-protected intermediates) or oxidized derivatives .
  • TLC monitoring : Silica-based TLC with UV visualization tracks reaction progress and identifies side products during benzylation .
  • NMR impurity profiling : 19^19F NMR (for fluorinated analogs) or 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from structurally similar contaminants .

Q. What pharmacological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related piperidine-carbamates exhibit:

  • Enzyme inhibition : Analogous compounds act as anticholinesterase agents or kinase inhibitors, targeting acetylcholinesterase or p38 MAP kinase .
  • Receptor modulation : The 4-bromobenzyl group may interact with serotonin or dopamine receptors, as seen in piperidine-based pharmacophores .
  • Prodrug potential : The BOC group can be enzymatically cleaved in vivo to release active amines for targeted drug delivery .

Q. How does the 4-bromobenzyl substitution influence reactivity compared to other benzyl analogs?

  • Electronic effects : The electron-withdrawing bromine atom stabilizes the benzyl group against oxidation, reducing unwanted side reactions during storage or synthesis .
  • Steric effects : The 4-bromo substitution minimizes steric hindrance compared to bulkier groups (e.g., 3-nitrobenzyl), facilitating nucleophilic substitution reactions .
  • Biological activity : Bromine enhances lipophilicity and bioavailability relative to non-halogenated analogs, as observed in comparative pharmacokinetic studies .

Methodological Notes

  • Safety protocols : While the compound is not classified as hazardous, standard precautions (gloves, fume hood) are advised due to potential irritancy from intermediates like 4-bromobenzyl bromide .
  • Data validation : Cross-reference synthetic protocols with peer-reviewed literature (e.g., PubChem, ACS journals) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.